molecular formula C5H9ClF3NO B11756129 (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride

(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride

Cat. No.: B11756129
M. Wt: 191.58 g/mol
InChI Key: ONQJQOAQKIYIHN-PGMHMLKASA-N
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Description

®-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

®-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: It is used in the development of probes and assays for studying biological processes.

    Industrial Applications: The compound’s unique properties make it useful in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group and oxetane ring contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(oxetan-3-yl)ethan-1-amine
  • 1-(Oxetan-3-yl)ethan-1-amine

Uniqueness

®-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where such characteristics are desirable, such as in the design of enzyme inhibitors or receptor modulators.

Properties

Molecular Formula

C5H9ClF3NO

Molecular Weight

191.58 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(oxetan-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(9)3-1-10-2-3;/h3-4H,1-2,9H2;1H/t4-;/m1./s1

InChI Key

ONQJQOAQKIYIHN-PGMHMLKASA-N

Isomeric SMILES

C1C(CO1)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C1C(CO1)C(C(F)(F)F)N.Cl

Origin of Product

United States

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